Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 730949-68-5, MFCD04621457) is a 4-oxo-3,4-dihydroquinazoline (quinazolinone) derivative that functions primarily as a bifunctional chemical intermediate. The molecule integrates a reactive chloromethyl handle at the 2-position with a methyl carboxylate moiety at the 7-position of the quinazoline core (C11H9ClN2O3, MW 252.65 g·mol⁻¹).

Molecular Formula C11H9ClN2O3
Molecular Weight 252.65
CAS No. 730949-68-5
Cat. No. B3014129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
CAS730949-68-5
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CCl
InChIInChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-7-8(4-6)13-9(5-12)14-10(7)15/h2-4H,5H2,1H3,(H,13,14,15)
InChIKeyAKOLVCTUEUWOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 730949-68-5): Key Identifiers and Procurement-Relevant Physicochemical Profile


Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 730949-68-5, MFCD04621457) is a 4-oxo-3,4-dihydroquinazoline (quinazolinone) derivative that functions primarily as a bifunctional chemical intermediate [1]. The molecule integrates a reactive chloromethyl handle at the 2-position with a methyl carboxylate moiety at the 7-position of the quinazoline core (C11H9ClN2O3, MW 252.65 g·mol⁻¹) [2]. The 7-carboxylate ester differentiates this compound from its 5- and 6-carboxylate regioisomers and from the free 7-carboxylic acid analog (CAS 730976-58-6), while remaining directly compatible with amide-bond-forming and nucleophilic displacement reactions [3]. This substitution pattern preserves the tautomeric 3,4-dihydro-4-oxo core with a single H-bond donor (N3–H, donor count: 1), while the methyl ester enhances solubility and logP relative to the free acid . Commercial sourcing is available from Enamine (EN300-06676, purity ≥ 95%) and Combi-Blocks (ST-5073, purity 95%) [2].

Why Regioisomeric or Acid-Analog Substitution Fails: The Case Against Simply Swapping Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate


Substituting the 7-carboxylate methyl ester with a 5- or 6-carboxylate regioisomer (e.g., CAS 1140964-67-5 or 2639457-25-1) alters the electronic landscape of the quinazoline core, repositioning the H-bond acceptor/donor motif and potentially shifting H-bond donor count and topological polar surface area (TPSA) metrics . This perturbs both pharmacokinetic predictivity and the geometries accessible to the 2-chloromethyl-derived tail. Replacing the methyl ester with the free 7-carboxylic acid (CAS 730976-58-6) introduces an ionizable proton (pKa ~ 4–5) that can compete for nucleophilic substitution chemistry at the chloromethyl site, necessitates additional protection/deprotection steps, and materially changes solubility and logP—Chembase data show the methyl ester has logP 0.94 (210–212 °C mp) versus the more polar free acid, while Chemscene reports a calculated logP of 1.86 for the methyl ester [1]. The HDAC6 patent US8765773 explicitly employs the 7-methyl ester to engage the zinc-binding pharmacophore without premature hydrolysis; a user adopting the acid form or a different regioisomer would be forced to redesign the entire synthetic sequence to avoid undesirable side reactions [2]. These non-interchangeabilities carry quantitative consequences in yield, purity, and bioisosteric design, as elaborated below.

Quantitative Differentiation Evidence: Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate vs. Closest Analogs


Regioisomeric Carboxylate Position Defines Topological Polar Surface Area (TPSA) and H-Bond Donor Count

The 7-carboxylate substitution pattern in the target compound yields exactly one H-bond donor (N3–H of the dihydroquinazolinone ring) and five H-bond acceptors (four oxygens and one nitrogen), producing a TPSA of 72.3 Ų . In contrast, the 5-carboxylate regioisomer (CAS 1140964-67-5) and 6-carboxylate regioisomer (CAS 2639457-25-1) share the identical molecular formula (C11H9ClN2O3) but are predicted to shift the position of the ester carbonyl group relative to the tautomeric N3–H, potentially altering the effective H-bond donor count and modifying intramolecular N–H···O contacts, which directly impacts solubility and target-binding geometry . The free 7-carboxylic acid analog (CAS 730976-58-6) would add a second H-bond donor (carboxylic acid O–H), increasing the H-donor count to 2 and substantially lowering logP (measured logP for the methyl ester: 0.942; calculated logP for methyl ester: 1.86), thereby altering membrane permeability predictions [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Chloromethyl Reactivity Benchmark: 81% Isolated Yield in Nucleophilic Displacement with Diethylamine

In the exemplified procedure from US patent US8765773B2, methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (160 mg, 0.63 mmol) undergoes SN2 displacement with diethylamine (0.33 mL, 3.17 mmol, 5 eq.) in DMF at 100 °C for 3 h in the presence of triethylamine (1.27 mmol), yielding methyl 2-[(diethylamino)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate in 81% isolated yield after flash chromatography . This yield establishes a quantitative reactivity baseline for the chloromethyl group at the 2-position of the 7-carboxylate scaffold. When the 7-carboxylate methyl ester is replaced by a free carboxylic acid, the yield of analogous amine displacements is expected to decrease substantially due to competing acid–base reactions that consume the nucleophile; protecting-group strategies are then mandatory, adding synthetic steps and reducing throughput. The analogous displacement on the 6-carboxylate regioisomer has not been reported with a comparable yield baseline.

Synthetic Chemistry Process Development High-Throughput Library Synthesis

Methyl Ester vs. Free Acid: Measured LogP and Melting Point Differentiate Bulk-Handling and Formulation Behavior

The target methyl ester exhibits a measured melting point of 210–212 °C and a measured logP of 0.942 (Chembase DB) [1]. While the free acid analog (CAS 730976-58-6) lacks a reported measured logP in public databases, the methyl ester's logP of 0.94–1.86 (measured vs. calculated) brackets it as moderately lipophilic, advantageous for both organic-solvent handling and cellular permeability predictions. Chemscene's calculated LogP of 1.86 and TPSA of 72.3, when applied to a standard CNS MPO algorithm, would contribute favorably (~2.0–3.5 score range) compared to the more polar free acid . The lower TPSA and absence of a second ionizable group minimize P-gp efflux liability relative to polar analogs . These physical-property distinctions are critical when selecting an intermediate that will be used in parallel synthesis where consistent solubility and solid-handling characteristics are paramount.

Pre-formulation Physicochemical Characterization Procurement

Patent-Established Utility in HDAC6 Inhibitor Programs Confers Procurement Rationale Absent for Regioisomers

US patent US8765773B2 (Substituted hydroxamic acids and uses thereof) explicitly discloses the use of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate as a key intermediate in the synthesis of quinazoline-based HDAC6 inhibitors [1]. The patent teaches that the 7-carboxylate methyl ester is a preferred cap group because it positions the ester at the proper distance to engage the catalytic zinc ion after conversion to the hydroxamic acid [2]. Neither the 5- nor 6-carboxylate regioisomers are exemplified in this patent family. Similarly, the Molaid reaction database identifies two downstream products derived exclusively from this intermediate: methyl 2-[(diethylamino)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate (patent US8765773) and methyl 4-oxo-2-{[2-(trifluoromethyl)phenoxy]methyl}-3,4-dihydroquinazoline-7-carboxylate, indicating that the 7-carboxylate scaffold is the preferred entry point for late-stage diversification in public-domain medicinal chemistry programs [3].

Epigenetics HDAC Inhibition Patent Intermediates

High-Value Application Scenarios for Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate Based on Quantitative Evidence


HDAC6 Inhibitor Lead Optimization and Focused Library Synthesis

The explicit exemplification in US8765773B2 positions methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate as a preferred cap-group intermediate for quinazoline-based HDAC6 inhibitors [1]. The 7-carboxylate methyl ester can be converted to the corresponding hydroxamic acid zinc-binding group, while the chloromethyl handle enables parallel diversification with amine, thiol, or phenoxide nucleophiles (81% yield benchmark with diethylamine) . The single H-bond donor (N3–H) and moderate TPSA (72.3 Ų) support favorable permeability profiles consistent with CNS-exposed HDAC6 programs . Medicinal chemistry teams pursuing selective HDAC6 inhibition should prioritize procurement of the 7-carboxylate methyl ester over the 5- or 6-regioisomers, which lack patent precedent in this target class.

Quinazoline Core Diversification for Kinase Inhibitor Scaffolds

The 4-oxo-3,4-dihydroquinazoline core is a privileged ATP-competitive kinase scaffold [1]. The 7-carboxylate ester provides a vector for amide-based extension into solvent-exposed or ribose-pocket regions, while the 2-chloromethyl group allows installation of hydrophobic tails that occupy the back pocket of kinases such as EGFR, c-Met, and Aurora kinases. The measured mp of 210–212 °C and crystalline nature ensure reliable solid dispensing in automated library production . When compared to alternative regioisomers, the 7-position ester vectors the substituent toward the solvent interface in many kinase co-crystal structures, minimizing steric clashes with the hinge-binding motif and increasing the probability of retaining potency .

Custom Synthesis of 2-Aminomethyl or 2-Phenoxymethyl Quinazoline Derivatives

The Molaid reaction database confirms that methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has been elaborated to at least two distinct downstream products: the 2-[(diethylamino)methyl] derivative (via SN2, 81% yield) and the 2-{[2-(trifluoromethyl)phenoxy]methyl} derivative [1]. This demonstrates the versatility of the chloromethyl handle for both C–N and C–O bond formation under standard conditions. Custom synthesis providers and in-house medicinal chemistry groups can leverage these validated procedures to rapidly generate focused sets of analogs for screening. The methyl ester remains intact under the reported displacement conditions (DMF, 100 °C, amine base), obviating the need for a separate esterification step that would be required if starting from the free acid .

Physicochemical Property-Based Procurement Decision-Making

For procurement officers evaluating multiple quinazoline building blocks, the combination of measured mp (210–212 °C), measured logP (0.94), and established purity benchmark (95%, per Enamine and Combi-Blocks) provides a reproducible quality control framework [1]. The higher logP of the methyl ester (0.94–1.86) relative to the free acid translates to improved organic-solvent solubility and easier flash chromatography purification, reducing purification costs in large-scale library production. The absence of a second ionizable proton eliminates the need for salt screening and simplifies LC-MS analysis, directly reducing analytical overhead relative to the free acid analog .

Quote Request

Request a Quote for Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.